The compound is classified as an ADC, which is a type of targeted therapy that combines an antibody with a biologically active drug. Fmoc-VC-PAB-Eribulin specifically utilizes the eribulin moiety, which is a synthetic analog of halichondrin B, approved for treating metastatic breast cancer by the U.S. Food and Drug Administration in 2010. The linker used in this compound is designed to be cleavable, allowing for the release of the cytotoxic drug once the ADC reaches its target cells .
The synthesis of Fmoc-VC-PAB-Eribulin involves several key steps:
Fmoc-VC-PAB-Eribulin consists of three main components:
The molecular formula includes complex arrangements of carbon, hydrogen, nitrogen, and oxygen atoms, reflecting its intricate structure designed for therapeutic action .
The chemical reactions involved in synthesizing Fmoc-VC-PAB-Eribulin primarily include:
The mechanism of action of Fmoc-VC-PAB-Eribulin involves:
This targeted delivery minimizes systemic exposure and enhances therapeutic outcomes.
Fmoc-VC-PAB-Eribulin exhibits several notable physical and chemical properties:
These properties are crucial for its functionality as an ADC.
Fmoc-VC-PAB-Eribulin holds significant promise in oncology:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4